molecular formula C16H25N3O4 B4464609 ethyl N-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-beta-alaninate

ethyl N-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-beta-alaninate

Cat. No. B4464609
M. Wt: 323.39 g/mol
InChI Key: SFDNTGJWWHFSTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-beta-alaninate, also known as EIP or EIP-A, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the beta-alanine family and has been found to have a variety of biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of ethyl N-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-beta-alaninate-A is not fully understood. However, it is believed to work by binding to the GABA-A receptor, which is involved in the regulation of neurotransmitters in the brain. This binding results in the modulation of GABAergic neurotransmission, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects
ethyl N-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-beta-alaninate-A has been found to have a variety of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory effects, ethyl N-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-beta-alaninate-A has been found to have anxiolytic effects, making it a potential candidate for the treatment of anxiety disorders. Additionally, ethyl N-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-beta-alaninate-A has been found to have anticonvulsant effects, making it a potential candidate for the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl N-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-beta-alaninate-A in lab experiments is its high potency. This allows for the use of lower doses, reducing the risk of side effects and toxicity. Additionally, ethyl N-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-beta-alaninate-A has been found to have good bioavailability, making it a potential candidate for oral administration. However, one limitation of using ethyl N-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-beta-alaninate-A in lab experiments is its high cost, which may limit its use in certain studies.

Future Directions

There are several future directions for research involving ethyl N-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-beta-alaninate-A. One area of interest is in the development of new pain medications. ethyl N-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-beta-alaninate-A has shown promising results in animal models, and further research is needed to determine its potential in humans. Additionally, further research is needed to fully understand the mechanism of action of ethyl N-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-beta-alaninate-A and its potential applications in the treatment of anxiety disorders and epilepsy. Finally, research is needed to explore the potential of ethyl N-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-beta-alaninate-A as a therapeutic agent for other conditions, such as neurodegenerative diseases.

Scientific Research Applications

Ethyl N-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-beta-alaninate-A has been found to have a variety of potential applications in scientific research. One area of interest is in the study of pain management. ethyl N-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-beta-alaninate-A has been shown to have analgesic effects in animal models, making it a potential candidate for the development of new pain medications. Additionally, ethyl N-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-beta-alaninate-A has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory conditions.

properties

IUPAC Name

ethyl 3-[[2-(5-propan-2-yl-1,2-oxazol-3-yl)pyrrolidine-1-carbonyl]amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4/c1-4-22-15(20)7-8-17-16(21)19-9-5-6-13(19)12-10-14(11(2)3)23-18-12/h10-11,13H,4-9H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDNTGJWWHFSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)N1CCCC1C2=NOC(=C2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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